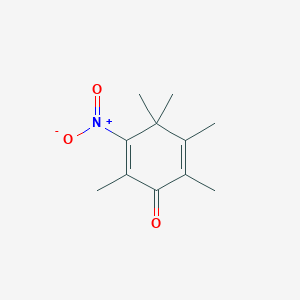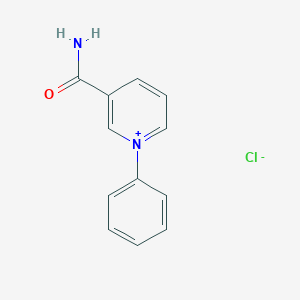
3-Carbamoyl-1-phenylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-3-aminocarbonylpyridinium chloride is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which is often paired with a chloride anion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-aminocarbonylpyridinium chloride typically involves the reaction of pyridine derivatives with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Pyridine} + \text{Phenyl Isocyanate} \rightarrow \text{1-phenyl-3-aminocarbonylpyridinium chloride} ]
Industrial Production Methods
Industrial production of pyridinium salts, including 1-phenyl-3-aminocarbonylpyridinium chloride, often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and high-throughput screening to identify the best reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-phenyl-3-aminocarbonylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridinium salts
Aplicaciones Científicas De Investigación
1-phenyl-3-aminocarbonylpyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-phenyl-3-aminocarbonylpyridinium chloride involves its interaction with specific molecular targets. The positively charged pyridinium ring can interact with negatively charged biological molecules, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium chloride
- Phenylpyridinium chloride
- Aminocarbonylpyridinium chloride
Comparison
Compared to other pyridinium salts, it exhibits distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
54027-60-0 |
|---|---|
Fórmula molecular |
C12H11ClN2O |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
1-phenylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C12H10N2O.ClH/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11;/h1-9H,(H-,13,15);1H |
Clave InChI |
JYPNAQSZDLVXES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


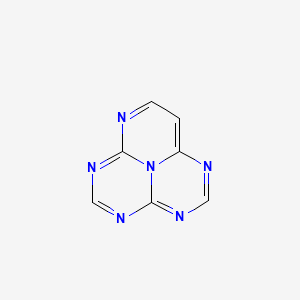
![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
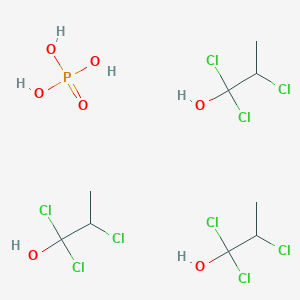
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
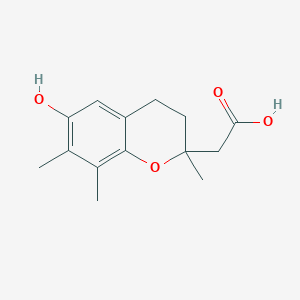

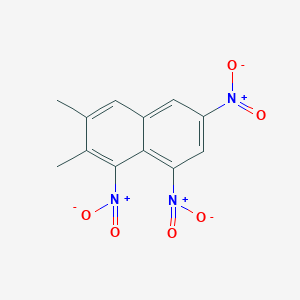

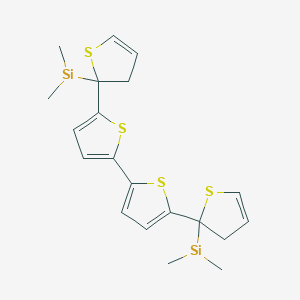
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)

![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)

